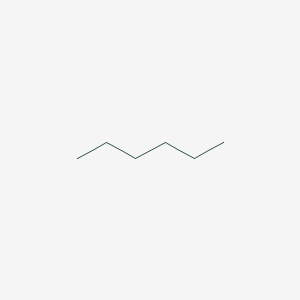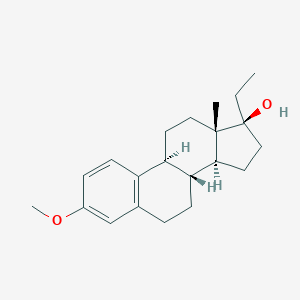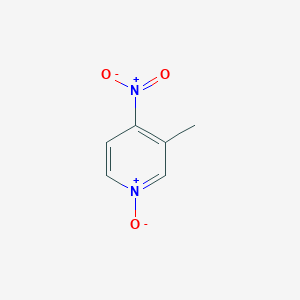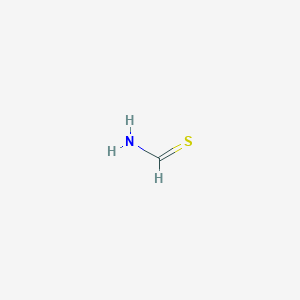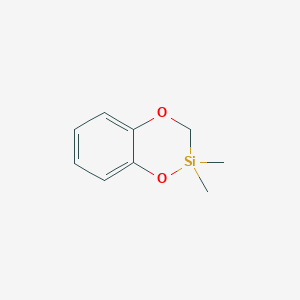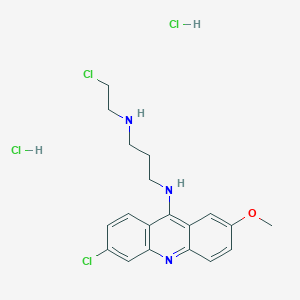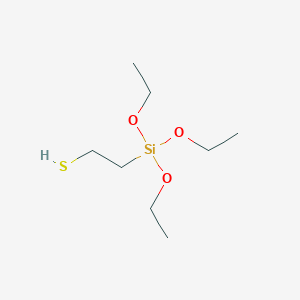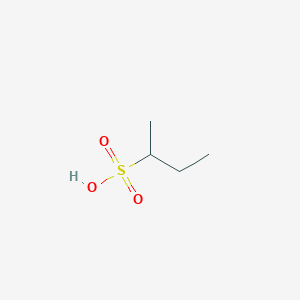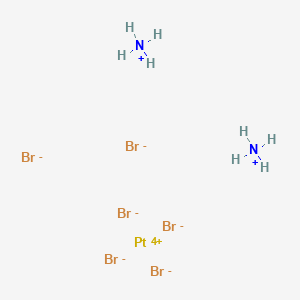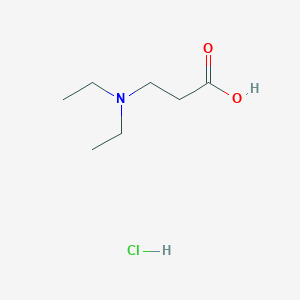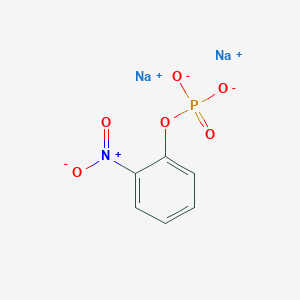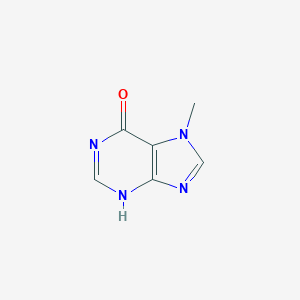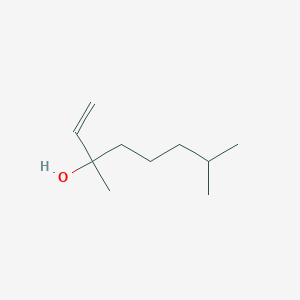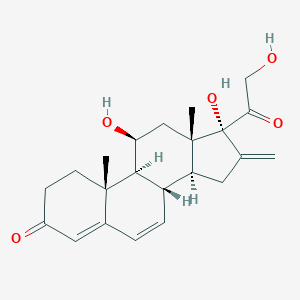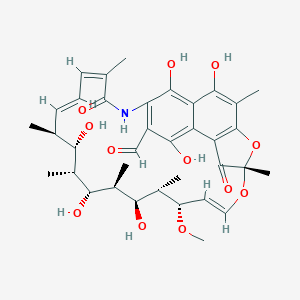
3-Formyl-25-desacetylrifamycin
説明
3-Formyl-25-desacetylrifamycin is a derivative of rifamycin . It is used in scientific research and has numerous applications in drug discovery and development, particularly in the field of antibiotics.
Synthesis Analysis
The synthesis of rifampicin, a related compound, has been described in previous work . The process involves reacting 3-formyl rifamycin SV with 1-amino-4-methyl piperazine in tetrahydrofuran . This method is still used to synthesize rifampicin today .Molecular Structure Analysis
The molecular formula of 3-Formyl-25-desacetylrifamycin is C36H45NO12 . The molecular weight is 683.742 .Chemical Reactions Analysis
The first synthesis of rifampicin, a related compound, involved reacting 3-formyl rifamycin SV with 1-amino-4-methyl piperazine in tetrahydrofuran . In 1970, a process for the preparation of 3-formyl rifamycin SV and its reaction with primary amines and hydrazines was described .科学的研究の応用
Application in Cancer Research
- Scientific Field: Cancer Research .
- Summary of Application: Rifampicin has been studied for its antiangiogenic properties, which were found to be comparable to the angiogenesis inhibitor endostatin . It has been used orally to target hepatic cancers .
- Methods of Application: In the study, oral administration of rifampicin was given to six high-risk patients with hepatitis C virus–related liver cirrhosis . Experimentally, rifampicin was found to down-regulate the expression of a wide spectrum of angiogenesis-associated genes in growing human microvascular endothelial cells, thereby suppressing endothelial cell proliferation and migration .
- Results or Outcomes: Clinically, low-dose oral administration of rifampicin resulted in a single occurrence of hepatocellular carcinoma during the follow-up period of 97.3 ± 29.1 (mean ± SD) months . Experimentally, oral administration of rifampicin significantly inhibited in vivo growth and metastases of subcutaneous human cancer xenografts .
Application in Continuous Preparation for Rifampicin
- Scientific Field: Pharmaceutical Chemistry .
- Summary of Application: A continuous flow synthesis of rifampicin starting from rifamycin S and tert-butylamine was studied in a microreactor .
- Methods of Application: Two reaction steps and one purification step were coupled in a microreactor, and rifampicin was obtained with a 67% overall yield . This method used 25% less 1-amino-4-methyl piperazine and got a 16% higher overall yield without changing solvent and purification process between steps .
- Results or Outcomes: This method has a good potential for further industrial application .
Application in Tuberculosis Treatment
- Scientific Field: Medical Pharmacology .
- Summary of Application: Rifampicin is an antibiotic generally used to treat tuberculosis, leprosy, and Legionnaire’s disease . It is listed as one of the most effective and safe medicines needed in a healthcare system by the World Health Organization .
- Methods of Application: Rifampicin is typically administered orally for the treatment of these diseases .
- Results or Outcomes: Rifampicin has been shown to be effective in treating these diseases, although the development of drug-resistant strains of bacteria is a growing concern .
Application in Drug Analysis
- Scientific Field: Analytical Chemistry .
- Summary of Application: The analysis of rifamycins (including 3-formyl-25-desacetylrifamycin SV) following oral dosing has been accomplished on a normal phase column .
- Methods of Application: Samples utilized were human plasma, urine, and saliva. Electron capture gas chromatography (ECGC) and electron impact GCMS applications have been utilized for analysis .
- Results or Outcomes: This method allows for the accurate measurement of rifamycins in various biological samples, which can be useful in pharmacokinetic studies .
Application in Antiangiogenesis
- Scientific Field: Cancer Research .
- Summary of Application: Rifampicin has been studied for its antiangiogenic properties, which were found to be comparable to the angiogenesis inhibitor endostatin . It has been used orally to target hepatic cancers .
- Methods of Application: In the study, oral administration of rifampicin was given to six high-risk patients with hepatitis C virus–related liver cirrhosis . Experimentally, rifampicin was found to down-regulate the expression of a wide spectrum of angiogenesis-associated genes in growing human microvascular endothelial cells, thereby suppressing endothelial cell proliferation and migration .
- Results or Outcomes: Clinically, low-dose oral administration of rifampicin resulted in a single occurrence of hepatocellular carcinoma during the follow-up period of 97.3 ± 29.1 (mean ± SD) months . Experimentally, oral administration of rifampicin significantly inhibited in vivo growth and metastases of subcutaneous human cancer xenografts .
Application in Drug Metabolism Studies
- Scientific Field: Pharmacokinetics .
- Summary of Application: The rifamycins, including 3-Formyl-25-desacetylrifamycin, have been studied for their metabolism and pharmacokinetics .
- Methods of Application: Studies have been conducted on the metabolism of rifamycins in human enterocyte and liver microsomes .
- Results or Outcomes: These studies have provided valuable information on the metabolism of rifamycins and their interactions with cytochrome P450 enzymes .
Safety And Hazards
特性
IUPAC Name |
(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45NO12/c1-15-10-9-11-16(2)35(46)37-26-21(14-38)31(43)23-24(32(26)44)30(42)20(6)33-25(23)34(45)36(7,49-33)48-13-12-22(47-8)17(3)28(40)19(5)29(41)18(4)27(15)39/h9-15,17-19,22,27-29,39-44H,1-8H3,(H,37,46)/b10-9+,13-12+,16-11-/t15-,17+,18+,19-,22-,27-,28+,29+,36-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZYOFVKHSKDIP-WSMWQBPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)C=O)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
683.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-25-desacetylrifamycin | |
CAS RN |
16783-97-4 | |
| Record name | 3-Formyl-25-desacetylrifamycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016783974 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-FORMYL-25-DESACETYLRIFAMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W23H162QVC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



